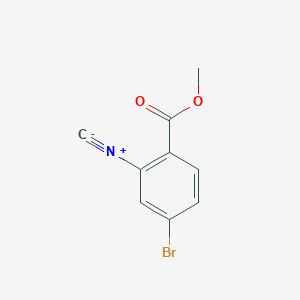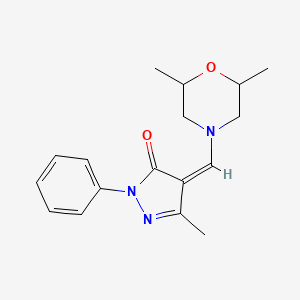
(Z)-4-((2,6-dimethylmorpholino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrazolone derivative, which is a class of compounds that contain a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) attached to a ketone (a carbon double-bonded to an oxygen). The morpholino group (a six-membered ring containing an oxygen and a nitrogen) and the phenyl group (a six-membered carbon ring) are common structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation (alternating single and double bonds) between the pyrazole ring and the phenyl ring, which could have implications for its chemical reactivity and photophysical properties .Chemical Reactions Analysis
Pyrazolones are known to undergo a variety of chemical reactions, including condensation reactions, substitution reactions, and redox reactions. The morpholino group could potentially participate in substitution reactions or act as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar morpholino group and the conjugated system could affect its solubility, reactivity, and photophysical properties .Aplicaciones Científicas De Investigación
- (Z)-4-((2,6-dimethylmorpholino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one serves as a versatile intermediate in pharmaceutical synthesis. It acts as a building block for creating more complex molecules used in drug development . Researchers explore its potential in designing novel pharmaceutical ingredients.
- In materials science, this compound has been investigated for improving anion exchange membranes (AEMs). Researchers have fabricated quaternized poly(2,6-dimethyl phenylene oxide)-layered double hydroxide composite membranes using it. These membranes exhibit enhanced performance due to the synergistic effects of both components .
- During the casting process, the electrorheological effect induced by this compound has been explored. By combining its properties with other materials, researchers aim to enhance the mechanical and rheological properties of various systems .
- Researchers investigate the catalytic properties of this compound. It may participate in organic transformations, such as cyclizations, amidations, and other reactions. Its unique structure makes it an interesting candidate for designing new catalysts .
- The electronic structure of this compound has been studied using computational methods. Researchers explore its photophysical properties, including absorption and emission spectra. Such studies contribute to our understanding of its behavior in different environments .
- Given its structural features, researchers explore the biological activity of this compound. Computational studies help predict its interactions with biological targets, making it relevant for drug design and discovery .
Pharmaceutical Synthesis
Anion Exchange Membranes (AEMs)
Electrorheological Effect
Catalysis and Organic Synthesis
Photophysical Studies
Biological Activity and Drug Design
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(4Z)-4-[(2,6-dimethylmorpholin-4-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-9-19(10-13(2)22-12)11-16-14(3)18-20(17(16)21)15-7-5-4-6-8-15/h4-8,11-13H,9-10H2,1-3H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYZBASWFCQAEB-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C=C2C(=NN(C2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

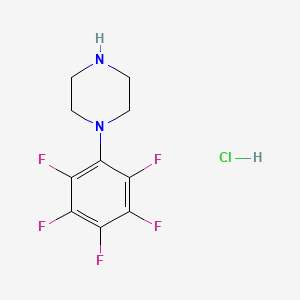
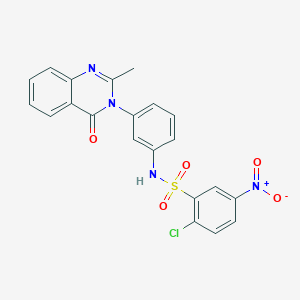

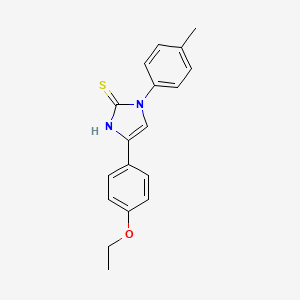
![1-(3-Chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2594271.png)
![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)
![1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide](/img/structure/B2594275.png)

![6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594279.png)
![Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride](/img/structure/B2594281.png)
![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2594282.png)
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2594283.png)

